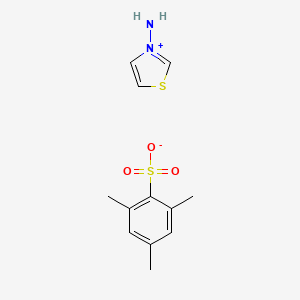

1,3-Thiazol-3-ium-3-amine;2,4,6-trimethylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. A study by Prasad et al. (2012) highlights an environmentally benign one-pot synthesis method for creating novel 4-thiazolidinones. This method utilizes a Bronsted acid-surfactant combined catalyst in aqueous medium, showcasing an eco-friendly approach to chemical synthesis with broad substrate applicability and good yields.Molecular Structure Analysis

The molecular structure of 1,3-Thiazol-3-ium-3-amine;2,4,6-trimethylbenzenesulfonate is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The compound has been used in various chemical reactions. For instance, it has been used in the creation of a library of multi-substituted 4-thiazolidinones through a parallel combinatorial approach. Additionally, Matoba et al. (2008) explored the use of odorless thiols for the cleavage of nitrobenzenesulfonamides, presenting a less odorous, efficient method for selective protection and activation of amines.Physical And Chemical Properties Analysis

The molecular weight of this compound is 300.4 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Green Synthesis Protocols

A study by Prasad et al. (2012) highlights an environmentally benign one-pot synthesis method for creating novel 4-thiazolidinones. This method utilizes a Bronsted acid-surfactant combined catalyst in aqueous medium, showcasing an eco-friendly approach to chemical synthesis with broad substrate applicability and good yields Prasad, A. Preetam, & M. Nath, 2012.

Polymer-Supported Quenching Reagents

The creation of a library of multi-substituted 4-thiazolidinones through a parallel combinatorial approach was facilitated by Ault-Justus et al. (1998) using polymer-supported quench (PSQ) reagent methodology. This method emphasizes the efficiency of purifying products for biological evaluation, underscoring the importance of innovative purification techniques in chemical synthesis Ault-Justus, Hodges, & Wilson, 1998.

Innovative Cleavage Methods

Matoba et al. (2008) explored the use of odorless thiols for the cleavage of nitrobenzenesulfonamides, presenting a less odorous, efficient method for selective protection and activation of amines. This study offers an alternative approach for handling sulfonamide groups in chemical syntheses Matoba, T. Kajimoto, & M. Node, 2008.

Structural and Theoretical Studies

Dhanalakshmi and Parthiban (2020) reported on the synthesis, structure, and theoretical analyses of 2-aminobenzo[d]thiazol-3-ium 4-aminobenzenesulfonate hydrate. This work includes single-crystal X-ray diffraction analysis and density functional theory calculations, providing insights into the molecular interactions and electron density mappings, crucial for understanding the structural aspects of chemical compounds Dhanalakshmi & S. Parthiban, 2020.

Wirkmechanismus

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, thiazoles and their derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Eigenschaften

IUPAC Name |

1,3-thiazol-3-ium-3-amine;2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C3H5N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;4-5-1-2-6-3-5/h4-5H,1-3H3,(H,10,11,12);1-3H,4H2/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFELKDBLGZZXPN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CSC=[N+]1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)

![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![5-[2-Hydroxy-3-(phenylamino)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653818.png)

![3-[(tetrahydro-2H-pyran-4-yl)methoxy]Benzenamine](/img/structure/B2653820.png)